molecular formula C18H19ClFNOS B4925449 2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-isopropylphenyl)acetamide

2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-isopropylphenyl)acetamide

货号 B4925449
分子量: 351.9 g/mol
InChI 键: REZNIWPDPARGTB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-isopropylphenyl)acetamide, also known as CFTR corrector VX-809, is a small molecule drug that has been developed for the treatment of cystic fibrosis (CF). It is a promising therapeutic agent that has shown great potential in preclinical and clinical studies.

作用机制

2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-isopropylphenyl)acetamide corrector VX-809 works by binding to the defective 2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-isopropylphenyl)acetamide protein and helping it to fold correctly. This allows the protein to move to the cell surface and function properly. The corrector works by stabilizing the NBD1 domain of the 2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-isopropylphenyl)acetamide protein, which is responsible for ATP binding and hydrolysis. This leads to improved trafficking of the 2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-isopropylphenyl)acetamide protein to the cell surface and improved chloride transport.
Biochemical and Physiological Effects:
2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-isopropylphenyl)acetamide corrector VX-809 has been shown to improve lung function and reduce symptoms in CF patients. It has also been shown to improve the transport of chloride ions across the cell membrane, which is impaired in CF patients. 2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-isopropylphenyl)acetamide corrector VX-809 has been shown to be effective in patients with the F508del mutation, which is the most common mutation in CF patients.

实验室实验的优点和局限性

2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-isopropylphenyl)acetamide corrector VX-809 has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has also been extensively studied in preclinical and clinical trials, which provides a wealth of data on its mechanism of action and efficacy. However, 2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-isopropylphenyl)acetamide corrector VX-809 has some limitations for lab experiments. It is a complex molecule that may require specialized equipment and expertise for its synthesis and analysis.

未来方向

There are several future directions for the development of 2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-isopropylphenyl)acetamide corrector VX-809. One direction is the development of combination therapies that target multiple aspects of 2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-isopropylphenyl)acetamide dysfunction. Another direction is the development of more potent and selective 2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-isopropylphenyl)acetamide correctors that can be used in patients with other 2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-isopropylphenyl)acetamide mutations. Additionally, the use of 2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-isopropylphenyl)acetamide correctors in other diseases that involve protein misfolding could be explored. Finally, the development of more efficient synthesis methods for 2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-isopropylphenyl)acetamide corrector VX-809 could lead to increased availability and lower costs.

合成方法

The synthesis of 2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-isopropylphenyl)acetamide corrector VX-809 is a complex process that involves several steps. The first step is the synthesis of the intermediate compound, 2-[(2-chloro-6-fluorobenzyl)thio]acetic acid. This is achieved by reacting 2-chloro-6-fluorobenzyl chloride with thiourea in the presence of a base. The resulting intermediate is then reacted with 2-isopropylaniline to yield the final product, 2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-isopropylphenyl)acetamide corrector VX-809.

科学研究应用

2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-isopropylphenyl)acetamide corrector VX-809 has been extensively studied in preclinical and clinical trials for the treatment of CF. It has been shown to improve the function of the 2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-isopropylphenyl)acetamide protein, which is mutated in CF patients. 2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-isopropylphenyl)acetamide corrector VX-809 works by binding to the defective 2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-isopropylphenyl)acetamide protein and helping it to fold correctly, which allows it to function properly. This leads to improved lung function and reduced symptoms in CF patients.

属性

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-N-(2-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClFNOS/c1-12(2)13-6-3-4-9-17(13)21-18(22)11-23-10-14-15(19)7-5-8-16(14)20/h3-9,12H,10-11H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REZNIWPDPARGTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)CSCC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClFNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-chloro-6-fluorobenzyl)sulfanyl]-N-[2-(propan-2-yl)phenyl]acetamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。